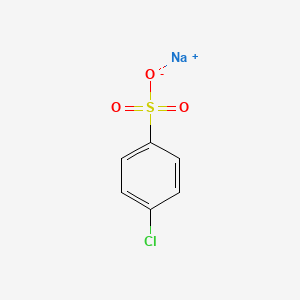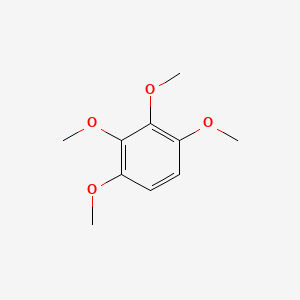
Sodium 4-chlorobenzenesulfonate
説明
Sodium 4-chlorobenzenesulfonate (4-CBS) is a compound that has been studied for its potential to form stable organo-mineral hybrid nanomaterials. It has been successfully intercalated between layers of zinc–aluminium layered double hydroxides (LDHs) to create a new type of hybrid material with a good degree of intercalation . This compound is also a surfactant, and its critical micelle concentration (CMC) in aqueous solutions has been reported, along with the aggregation number and polydispersity of its micelles .
Synthesis Analysis
The synthesis of 4-CBS intercalated LDHs has been achieved through two methods: direct synthesis by coprecipitation of metal nitrates and sodium 4-CBS, and ion exchange of the LDH nitrate with the organic ion . The direct method was performed at different pH values, and the optimal exchange conditions were determined by considering the solution pH, 4-CBS/NO3 ratio, and exchange temperature. A stable hybrid nanostructured material was obtained at pH 8 with a 4-CBS concentration of 0.0028 M .
Molecular Structure Analysis
The molecular structure of sodium 4-chlorobenzenesulfonate derivatives has been characterized in several studies. For instance, the structure of sodium 4,N-dichlorobenzenesulfonamidate sesquihydrate shows no interaction between N and Na, with the Na+ cation attached to three O atoms from water molecules and three sulfonyl O atoms from different anions . Similarly, sodium N-bromo-4-chloro-2-methylbenzenesulfonamidate sesquihydrate has a sodium ion coordinated by three O atoms of water molecules and three sulfonyl O atoms of different anions . These structures are stabilized by hydrogen bonds and feature an S=N double bond .
Chemical Reactions Analysis
The chemical reactivity of sodium 4-chlorobenzenesulfonate and its derivatives has not been explicitly detailed in the provided papers. However, the synthesis and intercalation processes suggest that 4-CBS can react with metal nitrates and undergo ion exchange reactions to form hybrid materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium 4-chlorobenzenesulfonate derivatives have been explored to some extent. For example, sodium trichloromethanesulfonate monohydrate has a pyramidal SO3 group and a CCl3 group connected via an S-C bond, with the water molecule hydrogen-bonded to the sulfonate O atoms . The sodium ion is surrounded by a square-pyramidal arrangement of two water O atoms and three O atoms from different SO3 groups . Additionally, sodium thiosulfonate salts have been prepared by reacting sodium sulfinate salts with elemental sulfur, resulting in structures that are stabilized by an extensive hydrogen-bonding network and CH/π interactions .
科学的研究の応用
Hybrid Nanomaterial Synthesis
Sodium 4-chlorobenzenesulfonate (4-CBS) has been utilized in the synthesis of stable organo-mineral hybrid nanomaterials. Specifically, 4-CBS was intercalated between layers of zinc-aluminium layered double hydroxides (LDHs), leading to the creation of a hybrid material with a high degree of intercalation. This research demonstrates the potential of 4-CBS in creating new nanostructured materials with enhanced properties (Lakraimi et al., 2006).
Polymer Synthesis
Sodium 4-chlorobenzenesulfonate has been used in the direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solutions. The utilization of this compound in polymerization processes shows its versatility in the synthesis of polymers with specific properties and applications (Mitsukami et al., 2001).
Nanofiltration Membrane Fabrication
In the field of nanofiltration, sodium 4-chlorobenzenesulfonate has been applied in the fabrication of negatively charged nanofiltration membranes. These membranes, which incorporate modified halloysite nanotubes with grafted sodium 4-chlorobenzenesulfonate, show potential for applications in desalination and wastewater treatment (Zhu et al., 2014).
Electrochemical Sensor Development
Research involving sodium 4-chlorobenzenesulfonate has led to the development of novel electrochemical sensors. Poly(sodium 4-styrenesulfonate) intercalated graphene composites have been used to create sensors with excellent electrocatalytic activity, demonstrating the compound's applicability in the field of electrochemical sensing and analysis (Li et al., 2014).
Multilayered Material Modification
Sodium 4-chlorobenzenesulfonate has been involved in modifying the structure and properties of multilayered materials, particularly in poly(sodium 4-styrenesulfonate)/poly(diallyldimethylammonium chloride) multilayers. Treatment with concentrated salt solutions containing sodium 4-chlorobenzenesulfonate resulted in significant changes in the physicochemical properties, opening up possibilities for tailored material applications (Han et al., 2012).
Safety And Hazards
特性
IUPAC Name |
sodium;4-chlorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHCFJHGIAKFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884133 | |
| Record name | Benzenesulfonic acid, 4-chloro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-chlorobenzenesulfonate | |
CAS RN |
5138-90-9 | |
| Record name | Sodium p-chlorobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005138909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-chloro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-chloro-, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-chlorobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM P-CHLOROBENZENESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E81P56D65B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)
![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)









